

# Prontosil Rubrum: A Technical Guide to the Dawn of the Antibacterial Era

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Prontosil*

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## Introduction

**Prontosil** rubrum, a sulfonamide dye, holds a pivotal place in the history of medicine as the first commercially available antibacterial agent. Its discovery in the early 1930s by Gerhard Domagk at Bayer ushered in the age of chemotherapy and laid the groundwork for the development of a vast arsenal of antimicrobial drugs.<sup>[1][2]</sup> This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and biological activity of **Prontosil** rubrum, with a focus on the experimental methodologies that defined its groundbreaking discovery and mechanism of action.

## Chemical Structure and Identification

**Prontosil** rubrum is the hydrochloride salt of 4-[(2,4-diaminophenyl)azo]benzenesulfonamide. It is an azo dye characterized by the presence of a sulfonamide group, which is crucial for its biological activity after metabolic activation.

Identifier	Value
IUPAC Name	4-[(2,4-Diaminophenyl)azo]benzenesulfonamide
Synonyms	Prontosil, Prontosil Red, Sulfamidochrysoidine
CAS Number	103-12-8
Molecular Formula	C <sub>12</sub> H <sub>13</sub> N <sub>5</sub> O <sub>2</sub> S
Molecular Weight	291.33 g/mol
SMILES	<chem>C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)N</chem>
InChI	InChI=1S/C12H13N5O2S/c13-8-1-6-12(11(14)7-8)17-16-9-2-4-10(5-3-9)20(15,18)19/h1-7H,13-14H2,(H2,15,18,19)

## Physicochemical Properties

The physicochemical properties of **Prontosil** rubrum influence its formulation and bioavailability. It is notably a red crystalline solid with limited solubility in water. The hydrochloride salt, however, exhibits improved water solubility.

Property	Value	Source
Melting Point	249.5 °C	ECHEMI
Solubility	Very insoluble in aqueous media. The hydrochloride salt is soluble at 1 g in 400 mL of water.	Taylor & Francis, Sulfamidochrysoidin - Wikipedia
XLogP3	4.85730 (Predicted)	ECHEMI
Density	1.4999 g/cm <sup>3</sup> (Rough Estimate)	ECHEMI
Boiling Point	601.2 ± 65.0 °C (Predicted)	ECHEMI

## Antimicrobial Properties and Mechanism of Action

A seminal finding in the study of **Prontosil** was its lack of antibacterial activity in vitro.[3] Its efficacy is solely demonstrated in vivo, where it functions as a prodrug.[4] Host metabolism, specifically the reduction of the azo bond by azoreductases in the liver and gut microbiota, cleaves **Prontosil** into its active metabolite, sulfanilamide.[3]

Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. By competitively inhibiting the bacterial enzyme dihydropteroate synthase, sulfanilamide blocks the folic acid pathway. This disruption halts the synthesis of nucleotides and certain amino acids, ultimately leading to bacteriostasis.[4] Humans are unaffected by this mechanism as they obtain folic acid from their diet.

The antibacterial spectrum of **Prontosil** is primarily directed against Gram-positive cocci, with notable activity against Streptococcus species. It is not effective against enterobacteria.[2]

## Minimum Inhibitory Concentrations (MIC) of Sulfanilamide

As **Prontosil** is inactive in vitro, the following table presents the MIC values for its active metabolite, sulfanilamide, against key bacterial species. It is important to note the significant variation in susceptibility, particularly with the emergence of resistant strains.

Bacterial Species	Strain Type	MIC (µg/mL)
Staphylococcus aureus	Various Clinical Isolates	64 - 512
Streptococcus pyogenes	Susceptible Isolates	< 2
Streptococcus pyogenes	Resistant Isolates	≥ 512

## Experimental Protocols

### In Vivo Efficacy Model: Domagk's Mouse Model of Streptococcal Sepsis

The foundational experiments demonstrating the antibacterial efficacy of **Prontosil** were conducted by Gerhard Domagk in the early 1930s. The following protocol is a reconstruction

based on historical accounts of these pioneering studies.[5][6]

**Objective:** To evaluate the in vivo efficacy of **Prontosil** rubrum in a murine model of lethal systemic *Streptococcus pyogenes* infection.

**Animal Model:** Mice (specific strain not consistently reported in historical records).

**Infectious Agent:** A virulent strain of *Streptococcus pyogenes* isolated from a human patient.

**Procedure:**

- **Inoculum Preparation:** A culture of *S. pyogenes* was grown in a suitable broth medium. The concentration was adjusted to a level determined to be lethal in preliminary studies.
- **Infection:** Mice were infected via intraperitoneal injection with a bacterial suspension containing approximately 10 to 100 times the minimum lethal dose.[5]
- **Treatment:**
  - **Treatment Group:** A single dose of **Prontosil** rubrum was administered orally via a stomach tube one and a half hours post-infection.[5] The exact initial effective dosage is not consistently documented in all historical sources.
  - **Control Group:** Received no treatment.
- **Observation:** The mice were monitored for several days, and the primary endpoint was survival. In Domagk's initial successful experiment, all untreated control mice succumbed to the infection within four days, while all mice treated with **Prontosil** survived.[6]

## In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of sulfanilamide, the active metabolite of **Prontosil**, is determined using standard laboratory techniques such as the broth microdilution method.

Objective: To determine the lowest concentration of sulfanilamide that inhibits the visible growth of a specific bacterium.

Materials:

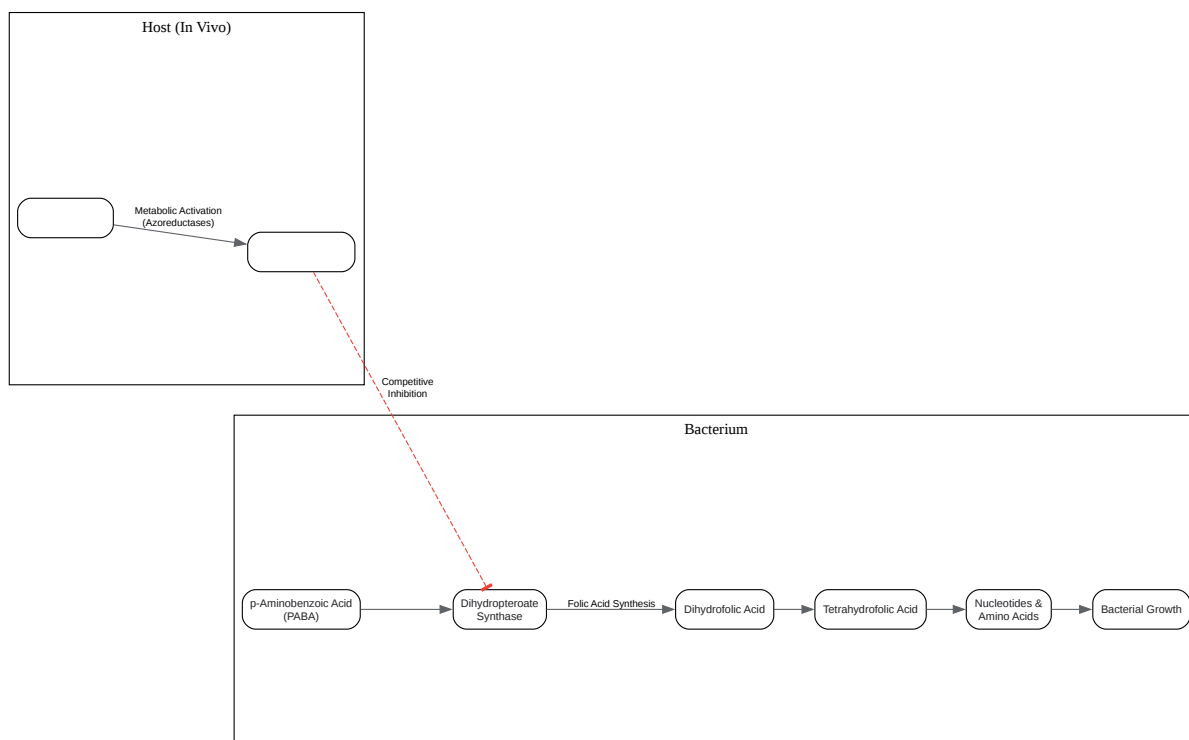
- Sulfanilamide stock solution
- Mueller-Hinton Broth (MHB)
- Bacterial inoculum suspension
- 96-well microtiter plates
- Incubator

Procedure:

- Serial Dilutions: A two-fold serial dilution of the sulfanilamide stock solution is prepared in MHB directly in the wells of a 96-well microtiter plate.
- Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
- Controls: Positive (broth and bacteria, no drug) and negative (broth only) growth controls are included on each plate.
- Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.
- Reading Results: The MIC is recorded as the lowest concentration of sulfanilamide in which there is no visible bacterial growth (turbidity) as compared to the positive control well.

## Signaling Pathway and Mechanism of Action

The following diagram illustrates the metabolic activation of **Prontosil** rubrum and the subsequent inhibition of the bacterial folic acid synthesis pathway by its active metabolite, sulfanilamide.

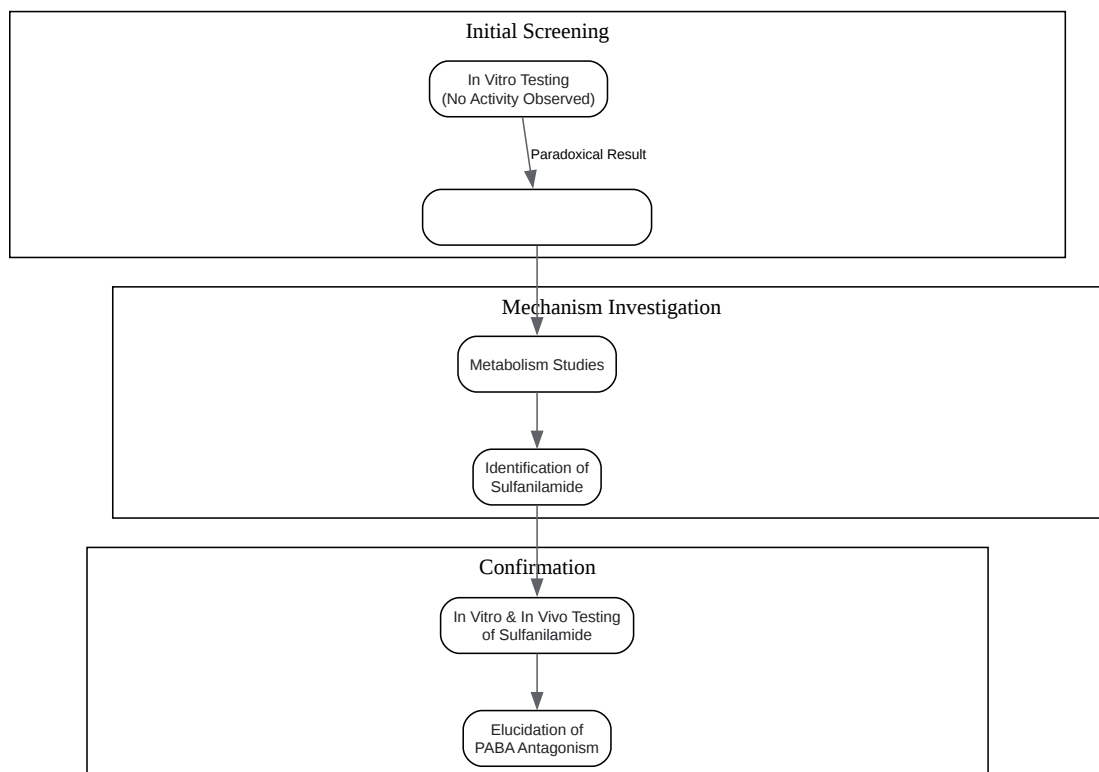


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Metabolic activation of **Prontosil** and its mechanism of action.

## Experimental Workflow

The logical workflow from the initial screening of **Prontosil** to the understanding of its mechanism of action is depicted below.



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Logical workflow of **Prontosil**'s discovery and mechanism elucidation.

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- To cite this document: BenchChem. [Prontosil Rubrum: A Technical Guide to the Dawn of the Antibacterial Era]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091393#chemical-structure-and-properties-of-prontosil-rubrum]

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